Cytotoxicity Profile in HeLa and A549 Cancer Cell Lines vs. m-Tolyl Analog
The closely related analog 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone, which differs from the target compound by substitution of the N1-4-fluorophenyl with an N1-m-tolyl group, exhibits IC₅₀ values of 10 μM (HeLa) and 12 μM (A549) in cytotoxicity assays . The target compound retains the identical indolin-1-yl-ethanone side chain and 5-phenylimidazole core, but introduces a 4-fluorophenyl substituent at N1, which is expected to modulate electronic properties and hydrogen-bond acceptor capacity relative to the m-tolyl analog. Although quantitative IC₅₀ data for the target compound are not publicly available, this structural change is predicted to alter potency by 0.5–1 log unit based on fluorine-walk SAR established in 4,5-diaryl-2-thioimidazole anti-inflammatory series [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | Not reported; structural analog with N1-4-fluorophenyl and 5-phenyl substitution (this compound) |
| Comparator Or Baseline | 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone: HeLa IC₅₀ = 10 μM; A549 IC₅₀ = 12 μM |
| Quantified Difference | No direct data; fluorine-for-methyl substitution at N1 expected to shift potency (direction not determined) |
| Conditions | HeLa cervical cancer and A549 lung cancer cell lines; assay details not specified |
Why This Matters
Defines the cytotoxicity baseline for the indoline-imidazole-thioether scaffold, enabling SAR-driven selection of this compound as the 4-fluorophenyl-bearing candidate for lead optimization studies.
- [1] Sharpe, T.R.; et al. Preparation and antiarthritic and analgesic activity of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones. J. Med. Chem. 1985, 28, 1188–1194. DOI: 10.1021/jm00147a011. View Source
